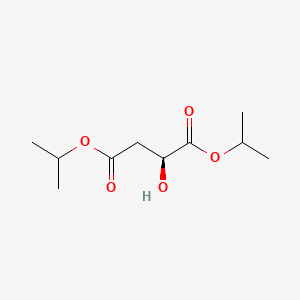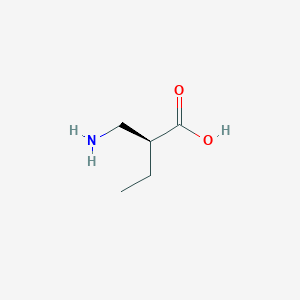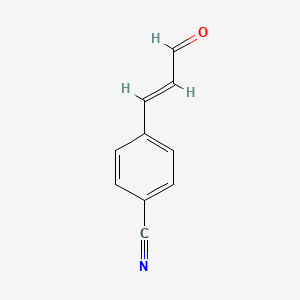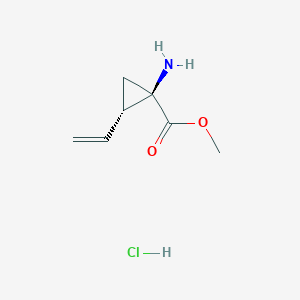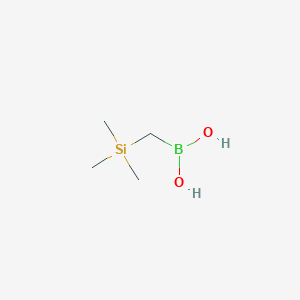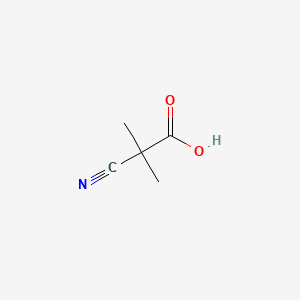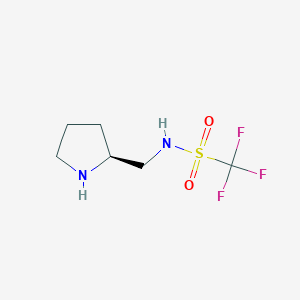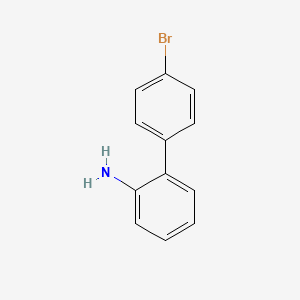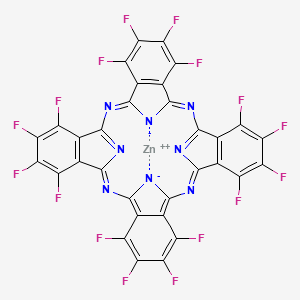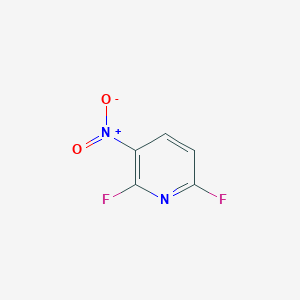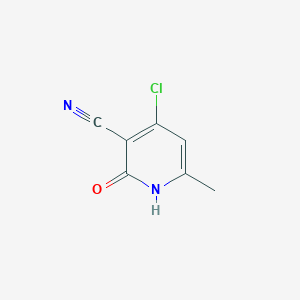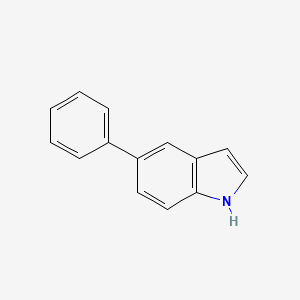
5-phenyl-1H-indole
Overview
Description
5-Phenyl-1H-indole: is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a phenyl group attached to the fifth position of the indole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
5-Phenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often resulting in changes to cellular processes .
Biochemical Pathways
Indole derivatives, including this compound, can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the expression of apoptosis-associated proteins . Others have been found to have antiviral activity, potentially by inhibiting the replication of certain viruses .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting they may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific derivative and target. For example, one study found that a certain indole derivative could dramatically reduce cellular ATP and improve energy metabolism in mouse astrocytes . Another study found that an indole derivative could significantly downregulate the degree of extracellular acidification and ameliorate metabolic acidosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solvent’s polarizability can induce a local electric field affecting the stretching frequency of the compound . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-Phenyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound can affect the production of reactive oxygen species (ROS) and the expression of antioxidant enzymes, thereby influencing cellular redox balance. These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound can bind to enzymes and receptors, either inhibiting or activating them . For instance, this compound has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities. The temporal effects of this compound also depend on its concentration and exposure duration. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold effects, where the compound’s biological activity changes significantly with small variations in dosage. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified derivatives. These metabolites can exhibit different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues depends on its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-1H-indole can be achieved through several methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, phenylhydrazine reacts with benzaldehyde under acidic conditions to form the desired product.
Larock Indole Synthesis: This method involves the palladium-catalyzed cyclization of o-iodoaniline with an alkyne. The reaction proceeds through a series of steps, including oxidative addition, alkyne insertion, and reductive elimination, to form the indole ring.
Bartoli Indole Synthesis: This method involves the reaction of nitrobenzene with vinyl Grignard reagents, followed by reduction and cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer Indole Synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Phenyl-1H-indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for this compound due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions that can be performed using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration; sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 5-phenyl-1H-indoline.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: 5-phenyl-1H-indole is used as a building block in the synthesis of various complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists. They are also investigated for their antimicrobial and anticancer properties.
Medicine: this compound and its derivatives have shown promise in the development of new therapeutic agents. They are explored for their potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Comparison with Similar Compounds
Indole: The parent compound of the indole family, lacking the phenyl group at the fifth position.
2-Phenylindole: Similar structure with the phenyl group attached at the second position.
3-Phenylindole: Phenyl group attached at the third position.
Uniqueness of 5-phenyl-1H-indole:
- The presence of the phenyl group at the fifth position of the indole ring imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- This compound exhibits distinct pharmacological profiles compared to its isomers, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYXADUZSWBHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466490 | |
| Record name | 5-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66616-72-6 | |
| Record name | 5-Phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66616-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66616-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-phenyl-1H-indole derivatives in medicinal chemistry?
A: this compound derivatives have shown promise as inhibitors of specific biological targets, particularly in the realm of inflammation. For example, certain derivatives demonstrate antagonistic activity against the interleukin-8 receptor (CXCR2). [, ] This suggests their potential for treating diseases associated with CXCR2 activation, such as inflammatory disorders.
Q2: How do this compound derivatives interact with the interleukin-8 receptor?
A: While the exact mechanism of interaction remains to be fully elucidated, these derivatives are believed to bind to the CXCR2 receptor, preventing the binding of its natural ligand, interleukin-8. [] This competitive inhibition effectively blocks downstream signaling pathways associated with inflammation.
Q3: Have any specific this compound derivatives shown notable inhibitory activity?
A: Yes, research has identified specific derivatives with promising inhibitory profiles. For instance, 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole exhibited a 23% inhibition rate against bovine testes hyaluronidase (BTH) at a concentration of 50 μM. [] This finding highlights the potential of this compound derivatives for modulating hyaluronidase activity, which is implicated in various pathological conditions including cancer.
Q4: How does the structure of this compound derivatives influence their inhibitory activity?
A: Structure-activity relationship (SAR) studies have revealed key structural features influencing the activity of these compounds. For instance, incorporating lipophilic substituents appears to enhance their inhibitory effects against enzymes like hyaluronidase. [] Additionally, the type and position of substituents on the indole ring system, particularly at the N1 and C5 positions, significantly impact their activity against targets like pp60c-Src tyrosine kinase. []
Q5: What analytical techniques are employed to study this compound and its derivatives?
A: Various analytical methods are used to characterize and quantify these compounds. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for structural elucidation. [, ] Additionally, researchers utilize in vitro assays, such as enzyme inhibition assays and cell-based assays, to evaluate their biological activity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
